molecular formula C9H7N3O3 B4711548 N-(cyanomethyl)-2-nitrobenzamide CAS No. 5353-28-6

N-(cyanomethyl)-2-nitrobenzamide

Cat. No.: B4711548
CAS No.: 5353-28-6
M. Wt: 205.17 g/mol
InChI Key: XBKGIGDKFSKMGH-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a cyanomethyl group (-CH2CN) and a nitro group (-NO2) attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with cyanomethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{2-nitrobenzoyl chloride} + \text{cyanomethylamine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvent-free methods or the use of green solvents may also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Reduction: N-(cyanomethyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2-nitrobenzoic acid and cyanomethylamine.

Scientific Research Applications

N-(cyanomethyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-nitrobenzamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The cyanomethyl group may also participate in covalent bonding with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

N-(cyanomethyl)-2-nitrobenzamide can be compared with other nitrobenzamides and cyanomethyl derivatives:

    N-(cyanomethyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a nitro group. It may have different reactivity and biological activity.

    N-(cyanomethyl)-4-nitrobenzamide: The nitro group is positioned at the para position, which can influence the compound’s electronic properties and reactivity.

    N-(cyanomethyl)-2-aminobenzamide: The nitro group is reduced to an amino group, resulting in different chemical and biological properties.

Properties

IUPAC Name

N-(cyanomethyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-5-6-11-9(13)7-3-1-2-4-8(7)12(14)15/h1-4H,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKGIGDKFSKMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367090
Record name N-(cyanomethyl)-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5353-28-6
Record name N-(cyanomethyl)-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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